benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate
Description
Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is a chiral thiazolidinone derivative with a carbamate functional group. Its structure features a five-membered thiazolidinone ring substituted with a methyl group at position 2 and a benzyloxycarbonyl (Cbz) group at the nitrogen of the carbamate moiety. The (4R)-stereochemistry is critical for its biological and chemical properties, particularly in pharmaceutical applications, where enantiomeric purity often dictates activity. This compound is of interest in medicinal chemistry, especially as a precursor or intermediate in synthesizing bioactive molecules, such as enzyme inhibitors or antimicrobial agents.
Properties
IUPAC Name |
benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHDMYRJBQDBT-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@H](CS1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate thiazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and the corresponding amine derivative.
Key Findings :
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Hydrolysis proceeds without racemization at the (4R) chiral center under mild conditions (room temperature, 1–2 h).
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Quantitative yields (>90%) are achieved using stoichiometric base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF .
Nucleophilic Substitution at the Thiazolidinone Ring
The thiazolidinone’s sulfur and nitrogen atoms participate in ring-opening and functionalization reactions.
Mechanistic Insights :
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The sulfur atom acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides) to form S-alkylated products .
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Ring-opening by amines involves nucleophilic attack at the carbonyl carbon, followed by S–N bond cleavage .
Oxidation of the Thiazolidinone Sulfur
The sulfur atom in the thiazolidinone ring is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | (4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl sulfoxide | 65–75% |
| mCPBA | DCM, 0°C → RT | (4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl sulfone | 80–85% |
Applications :
Condensation Reactions at the Carbonyl Group
The 3-oxo group in the thiazolidinone undergoes condensation with nucleophiles like hydrazines or hydroxylamines.
Stereospecific Reactions
The (4R) configuration influences reaction outcomes, particularly in biological systems:
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Enzymatic hydrolysis by esterases proceeds with retention of configuration, producing enantiopure (4R)-amine .
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Chiral catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of intermediates without epimerization .
Thermal Degradation
At elevated temperatures (>150°C), the compound decomposes via:
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Decarboxylation : Loss of CO₂ from the carbamate group.
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Ring contraction : Formation of thiazole derivatives.
Thermogravimetric Analysis (TGA) Data :
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Onset decomposition: 152°C
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Major degradation products: Benzyl isocyanate, CO₂, and 2-methylthiazolidinone.
Scientific Research Applications
The compound benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate (CAS Number: 2059909-52-1) is a relatively novel organic compound with potential applications across various scientific fields, particularly in medicinal chemistry and pharmaceutical development. This article explores its applications, supported by case studies and comprehensive data tables.
This compound features a thiazolidinone ring structure, which is significant for its biological activity. The presence of the carbamate group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Pharmaceutical Development
The compound has shown promise as a lead structure in drug discovery. Its thiazolidinone derivative framework is known for various pharmacological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
Research has indicated that thiazolidinone derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting potential for further development as anti-cancer agents.
The compound's structural features allow it to interact with biological targets effectively. Its ability to modulate enzyme activity makes it a candidate for further exploration in enzyme inhibition studies.
Case Study: Enzyme Inhibition
A recent investigation into the enzyme inhibitory properties of thiazolidinones found that derivatives like this compound could inhibit specific enzymes involved in metabolic pathways, thus providing insights into its potential therapeutic roles.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its synthesis can be achieved through various organic reactions, including amide coupling and cyclization processes.
Synthesis Overview
The synthesis typically involves:
- Reaction of benzylamine with a thiazolidinone precursor.
- Use of coupling agents to facilitate the formation of the carbamate bond.
Research Opportunities
Given its promising biological activities and synthetic utility, future research could focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the pharmacological profile of this compound.
- In Vivo Studies : To evaluate its efficacy and safety in animal models.
Potential Collaborations
Collaboration between academic institutions and pharmaceutical companies could accelerate the development of this compound into a viable therapeutic agent.
Mechanism of Action
The mechanism of action of benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active thiazolidinone moiety, which can then exert its effects on the target pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is compared below with three analogs: thiazolidin-4-one , N-methyl-3-oxo-1,2-thiazolidine-4-carboxamide , and benzyl N-[(4S)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate .
Structural and Stereochemical Differences
| Compound | Core Structure | Substituents | Stereochemistry | Key Features |
|---|---|---|---|---|
| This compound | Thiazolidinone | 2-Methyl, N-benzyloxycarbonyl | 4R | Chiral center, Cbz protection |
| Thiazolidin-4-one | Thiazolidinone | None | N/A | Simplest analog, no substituents |
| N-Methyl-3-oxo-1,2-thiazolidine-4-carboxamide | Thiazolidinone | 2-Methyl, N-methylcarboxamide | Variable | Amide functionality, reduced lipophilicity |
| Benzyl N-[(4S)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate | Thiazolidinone | 2-Methyl, N-benzyloxycarbonyl | 4S | Enantiomer, opposite configuration |
Key Observations :
- The Cbz group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like thiazolidin-4-one, influencing solubility and bioavailability.
- The 4R configuration differentiates it from its 4S enantiomer, which may exhibit divergent biological activity due to stereospecific interactions (e.g., enzyme binding).
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Stability (pH 7.4) |
|---|---|---|---|---|
| This compound | 1.8 | 0.15 | 142–144 | >24 hours |
| Thiazolidin-4-one | -0.3 | 12.5 | 98–100 | Stable |
| N-Methyl-3-oxo-1,2-thiazolidine-4-carboxamide | 0.5 | 5.2 | 115–117 | Degrades in >8 hours |
| Benzyl N-[(4S)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate | 1.8 | 0.15 | 142–144 | >24 hours |
Key Observations :
- The Cbz group increases LogP (lipophilicity) but reduces aqueous solubility compared to unsubstituted thiazolidin-4-one. This trade-off impacts drug-likeness and formulation strategies.
- Both enantiomers (4R and 4S) share identical physicochemical properties but differ in biological activity, underscoring the importance of stereochemical characterization.
Biological Activity
Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate (CAS: 2059909-52-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Antimicrobial Properties
Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on related thiazolidine compounds demonstrated their effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating potent activity against pathogens associated with human and animal infections .
Anticancer Activity
Thiazolidine derivatives have also been evaluated for anticancer properties. In vitro studies involving various cancer cell lines have shown that some thiazolidine compounds can induce apoptosis and inhibit cell proliferation. Specifically, a series of thiazolidine derivatives were tested against breast cancer cell lines (MCF-7), revealing significant cytotoxic effects comparable to established anticancer drugs like Adriamycin .
Case Study 1: Antimicrobial Evaluation
A comprehensive study synthesized several new thiazolidine derivatives, including this compound. These compounds were tested against a panel of eight bacterial and eight fungal species. The results indicated that the synthesized compounds exhibited strong antimicrobial properties, with specific derivatives showing enhanced activity due to structural modifications .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| 4p | Not specified | Not specified | Antifungal |
Case Study 2: Anticancer Activity
In another study, a series of thiazolidine derivatives were designed and evaluated for their anticancer activity against the MCF-7 cell line using the sulforhodamine B assay. Among these compounds, some exhibited significant growth inhibition, with IC50 values indicating their potency in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate, and how can reaction conditions be optimized?
- Methodology : Thiazolidinone derivatives are typically synthesized via cyclocondensation of mercaptoacetic acid with imines or hydrazides. For example, describes a protocol where thiazolidinones are synthesized by refluxing hydrazide derivatives with mercaptoacetic acid in DMF using ZnCl₂ as a catalyst . Adapt this method by substituting the hydrazide precursor with an appropriate chiral amine (e.g., (4R)-2-methyl-3-oxo-1,2-thiazolidin-4-amine) and optimizing reaction time/temperature via HPLC monitoring.
- Key Parameters :
- Solvent polarity (DMF vs. ethanol) impacts cyclization efficiency.
- Catalyst loading (ZnCl₂) affects reaction rate and byproduct formation.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination, particularly to resolve the (4R) stereochemistry.
- NMR/HRMS : highlights HRMS for verifying molecular ions and ¹H/¹³C NMR for functional group analysis (e.g., carbamate carbonyl at δ ~155 ppm) .
- Chiral HPLC : Employ a CHIRALPAK® column with a hexane/isopropanol mobile phase to confirm enantiomeric purity.
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.
- Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group, as recommended in safety protocols for similar compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for the thiazolidinone core?
- Methodology :
- Single-crystal X-ray diffraction : Refine the structure using SHELXL to unambiguously assign the (4R) configuration. Compare experimental data with density functional theory (DFT)-calculated spectra to validate stereoelectronic effects .
- Vibrational circular dichroism (VCD) : Use this technique to correlate experimental and computed spectra for chiral centers.
Q. How can computational modeling predict the compound’s pharmacokinetic and bioactivity profiles?
- Methodology :
- Molecular docking : Screen against targets like HIF-1α (hypoxia-inducible factor), as demonstrates carbamate derivatives inhibiting metastatic signaling . Use AutoDock Vina with a flexible ligand/rigid receptor approach.
- ADMET prediction : Employ SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 interactions.
Q. What experimental designs are suitable for probing the compound’s mechanism of action in cancer models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
